1-Diethylsulfamoylpiperazine hydrochloride
Overview
Description
1-Diethylsulfamoylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a diethylsulfamoyl group and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
1-Diethylsulfamoylpiperazine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are known for their therapeutic effects, and this compound is investigated for its potential use in drug development.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
Target of Action
Piperazine compounds are known to have anthelmintic properties, meaning they are used to treat parasitic worm infections . The primary targets of these compounds are the GABA (gamma-aminobutyric acid) receptors located in the nervous system of the parasites .
Mode of Action
Piperazine compounds act as GABA receptor agonists . They bind to these receptors, mimicking the action of GABA, a neurotransmitter that inhibits nerve transmission in the brain, calming nervous activity. As a result, the parasites are paralyzed, which allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
, which plays a crucial role in mood regulation and could potentially be a target for antidepressant drugs.
Pharmacokinetics
. More research is needed to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Diethylsulfamoylpiperazine hydrochloride.
Result of Action
The primary result of the action of piperazine compounds is the paralysis of parasites, leading to their expulsion from the host body . This makes piperazine compounds effective for treating certain parasitic worm infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances could potentially affect the compound’s stability or its ability to bind to its target receptors. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Preparation Methods
The synthesis of 1-Diethylsulfamoylpiperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multi-component reaction that can be used to synthesize piperazine derivatives . Industrial production methods often involve the use of batch or flow reactors, with the latter offering advantages in terms of efficiency and scalability .
Chemical Reactions Analysis
1-Diethylsulfamoylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Diethylsulfamoylpiperazine hydrochloride can be compared with other piperazine derivatives such as:
Trimetazidine: Used as an anti-anginal agent.
Ranolazine: Used to treat chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Another antipsychotic.
What sets this compound apart is its unique diethylsulfamoyl substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N,N-diethylpiperazine-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2S.ClH/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11;/h9H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGYFAAXYBCFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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